3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused with a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-amino-1H-pyrazole with a thiolane-1,1-dione precursor. The reaction conditions often include the use of solvents like ethanol and heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and catalytic systems to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to thiolane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole: A precursor in the synthesis of 3-(5-amino-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione.
1,2,3-thiadiazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its combined pyrazole and thiolane-1,1-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S/c8-7-1-3-9-10(7)6-2-4-13(11,12)5-6/h1,3,6H,2,4-5,8H2 |
InChI Key |
OKFNYPHNSQGKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)N |
Origin of Product |
United States |
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